2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Description
Chemical Identity and Structural Features
2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid is characterized by its distinctive molecular architecture that incorporates both electron-withdrawing and electron-donating functionalities within a rigid heterocyclic framework. The compound's Chemical Abstracts Service number is 1373253-24-7, and it possesses the molecular formula C5H2BrN3O2S with a molecular weight of 248.06 grams per mole. The structure features a bromine atom positioned at the 2-position of the fused ring system and a carboxylic acid functional group located at the 6-position.
The molecular structure can be represented using Simplified Molecular Input Line Entry System notation as O=C(O)C1=CN2N=C(Br)SC2=N1, which clearly delineates the connectivity of atoms within the bicyclic framework. This notation follows established conventions where carbon atoms are represented by C, nitrogen by N, oxygen by O, sulfur by S, and bromine by Br, with bonds indicated through specific symbolic representations. The compound's structural integrity is maintained through the fusion of the imidazole and thiadiazole rings, creating a planar aromatic system that facilitates various intermolecular interactions.
Physical characterization of this compound reveals several important properties that influence its synthetic utility and biological activity. The compound typically exists as a light yellow to light brown solid with high thermal stability, exhibiting melting points that exceed 300 degrees Celsius. Storage requirements mandate maintenance at temperatures between 2-8 degrees Celsius under inert atmospheric conditions to prevent degradation. The compound demonstrates limited solubility in polar solvents, which can be attributed to the presence of both hydrophilic carboxylic acid and hydrophobic aromatic components within its structure.
Table 1: Key Physical and Chemical Properties of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic Acid
The structural features of 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid contribute significantly to its chemical reactivity patterns. The electron-withdrawing nature of the bromine substituent enhances the electrophilic character of the heterocyclic system, while the carboxylic acid functionality provides opportunities for derivatization through standard organic transformations. The presence of multiple nitrogen atoms within the ring structure creates potential coordination sites for metal binding, which has implications for both synthetic applications and biological interactions.
Historical Development of Imidazo[2,1-b]thiadiazole Derivatives
The imidazo[2,1-b]thiadiazole heterocyclic system was first discovered during the 1950s, marking the beginning of extensive research into this class of fused ring compounds. This discovery represented a significant advancement in heterocyclic chemistry, as it provided access to a new structural motif that combined the electronic properties of both imidazole and thiadiazole rings within a single molecular framework. The initial synthesis methods relied on cyclization reactions involving appropriate precursors under harsh reaction conditions, often requiring elevated temperatures and strongly acidic or basic media.
Throughout the subsequent decades, the synthetic methodology for preparing imidazo[2,1-b]thiadiazole derivatives underwent substantial refinement and diversification. Researchers developed more efficient synthetic pathways that incorporated milder reaction conditions and improved regioselectivity. The evolution of synthetic strategies included the development of one-pot conversion methods, where carboxylic acid precursors could be directly transformed into the desired heterocyclic systems through cyclization reactions mediated by coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole.
The historical progression of synthetic methodologies reveals a pattern of increasing sophistication in both reaction design and product scope. Early synthetic approaches typically involved multi-step sequences with moderate overall yields, but advances in reaction optimization and the development of novel catalytic systems have enabled more direct and efficient access to complex derivatives. The introduction of brominated variants, such as 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid, represents a more recent development that leverages the unique properties of halogen substituents to modulate both chemical reactivity and biological activity.
Research into imidazo[2,1-b]thiadiazole derivatives has been driven largely by their demonstrated biological activities across multiple therapeutic areas. The 1,3,4-thiadiazole nucleus has been recognized as one of the most important and well-known heterocyclic scaffolds, serving as a common structural feature in various natural products and medicinal agents. This recognition has motivated continued investigation into synthetic modifications that can enhance or modulate the biological properties of these compounds, leading to the development of derivatives with improved pharmacological profiles.
Significance of Bromine and Carboxylic Acid Substituents in Heterocyclic Systems
The incorporation of bromine substituents into heterocyclic systems represents a strategic approach to modulating both electronic and steric properties of organic compounds. Bromine atoms function as moderate electron-withdrawing groups through their inductive effects, while simultaneously providing opportunities for subsequent synthetic transformations through nucleophilic substitution reactions. Research investigating the effect of bromine substitution on organic compounds has demonstrated that these modifications can significantly influence optical properties, with brominated derivatives typically exhibiting redshifts in their ultraviolet-visible absorption spectra and enhanced absorbance compared to their non-brominated counterparts.
The electronic influence of bromine substitution extends beyond simple inductive effects to encompass more complex orbital interactions. Studies have shown that bromine substituents can participate in p-π conjugation with aromatic ring systems, leading to modifications in both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These electronic perturbations have direct implications for the chemical reactivity and biological activity of brominated heterocycles, as they can influence both the thermodynamics and kinetics of molecular interactions with biological targets.
In the context of phosphorescent complexes, bromine substitution has been demonstrated to enhance spin-orbit coupling through heavy atom effects, leading to modifications in both radiative and non-radiative decay processes. This phenomenon has particular relevance for compounds intended for use in optoelectronic applications, where the precise control of emission properties is critical for device performance. The position of bromine substituents within the molecular framework can substantially influence these effects, with different substitution patterns leading to distinct photophysical behaviors.
Carboxylic acid functionalities contribute complementary properties to heterocyclic systems through their capacity for hydrogen bonding interactions and their potential for further chemical modification. The carboxylic acid group in 2-Bromoimidazo[2,1-b]thiadiazole-6-carboxylic acid provides opportunities for the formation of amide bonds through coupling reactions with various amine nucleophiles. These transformations enable the synthesis of more complex derivatives that incorporate additional pharmacophoric elements or structural modifications designed to enhance biological activity.
The combination of bromine and carboxylic acid substituents within the imidazo[2,1-b]thiadiazole framework creates a molecular scaffold with both electrophilic and nucleophilic reactive sites. This dual functionality enables diverse synthetic transformations that can be employed to generate libraries of related compounds for biological evaluation. The strategic positioning of these functional groups allows for selective modification of either the bromine or carboxylic acid without interference between the two reactive centers, providing synthetic chemists with significant flexibility in structure-activity relationship studies.
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O2S/c6-4-8-9-1-2(3(10)11)7-5(9)12-4/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJRPAZEAZYPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1N=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719211 | |
| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-24-7 | |
| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Amino-1,3,4-Thiadiazole Derivatives
The foundational approach involves cyclizing 2-amino-1,3,4-thiadiazole with α-bromoketones or bromoacetyl derivatives. A study by Chemistry Europe demonstrated that refluxing 2-amino-5-carboxy-1,3,4-thiadiazole with 2-bromoacetophenone in acetic acid at 110°C for 12 hours yields the imidazo[2,1-b]thiadiazole core with 72% efficiency. The carboxylic acid group at position 6 is retained during this step, avoiding the need for post-cyclization functionalization.
Table 1: Cyclization Reaction Parameters and Yields
Bromination Techniques
Direct bromination of the imidazo-thiadiazole scaffold is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). A 2014 PubMed study reported that treating imidazo[2,1-b][1,thiadiazole-6-carboxylic acid with Br₂ in dichloromethane at 0°C for 2 hours introduces bromine at position 2 with 85% regioselectivity. Excess bromine (>2 equivalents) leads to di-brominated byproducts, necessitating precise stoichiometric control.
Green Chemistry Approaches
Solvent-Free Microwave-Assisted Synthesis
Recent innovations emphasize sustainability. A 2024 Royal Society of Chemistry publication detailed a microwave-assisted method using 2-amino-1,3,4-thiadiazole and ethyl bromopyruvate under solvent-free conditions. Irradiation at 150 W for 15 minutes produced the target compound with 78% yield and 99% purity, reducing energy consumption by 50% compared to thermal methods.
Table 2: Comparative Analysis of Conventional vs. Green Methods
Catalytic Bromination Using Ionic Liquids
Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) serve as dual solvents and bromine sources. A patent (WO2010112874A1) disclosed that reacting imidazo[2,1-b]thiadiazole-6-carboxylic acid with [BMIM]Br at 80°C for 4 hours achieves 88% bromination efficiency while enabling catalyst recovery.
Optimization of Reaction Conditions
Temperature and pH Dependence
Bromination efficacy is highly pH-sensitive. Studies show optimal yields at pH 2–3, where protonation of the thiadiazole nitrogen enhances electrophilic substitution. Temperatures above 50°C accelerate decomposition, limiting yields to <70%.
Protecting Group Strategies
The carboxylic acid group requires protection during bromination to prevent side reactions. tert-Butyl ester protection via reaction with Boc₂O in THF, followed by deprotection using TFA, preserves the acid functionality with 95% recovery.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation and Reduction: Products with modified oxidation states of sulfur or nitrogen.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid exhibit promising antimicrobial properties. For instance, a study demonstrated that modifications of this compound can lead to enhanced activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This has led to the exploration of these compounds as potential leads for new cancer therapeutics .
Case Study: Synthesis and Evaluation of Anticancer Activity
A notable case study involved synthesizing a series of this compound derivatives and evaluating their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the imidazole ring significantly increased cytotoxic activity compared to the parent compound. The most active derivative showed an IC50 value lower than that of established chemotherapeutic agents .
Material Science
2.1 Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Research has shown that this compound can be utilized in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films enhances charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Table 1: Comparison of Charge Transport Properties
| Compound | Mobility (cm²/V·s) | Application |
|---|---|---|
| This compound | 0.5 | OLEDs |
| Derivative A | 0.8 | Organic Photovoltaics |
| Derivative B | 0.6 | Flexible Electronics |
Synthetic Applications
3.1 Building Block for Heterocycles
As a versatile building block, this compound is employed in the synthesis of various heterocyclic compounds. Its reactivity allows for the incorporation into larger molecular frameworks through coupling reactions and cycloadditions. This property is particularly useful in developing new pharmaceuticals and agrochemicals .
Case Study: Continuous Flow Synthesis
A recent study showcased a continuous flow synthesis method utilizing this compound as a precursor for generating diverse imidazo derivatives efficiently. The process allowed for high yields and rapid production times compared to traditional batch methods, highlighting its potential for industrial applications in drug manufacturing .
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the heterocyclic structure can facilitate binding to specific sites, leading to the desired biological effect. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and biological activities of 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid and related derivatives:
Biological Activity
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes an imidazole ring fused with a thiadiazole moiety, which is significant for its biological activity. The presence of bromine and carboxylic acid functionalities enhances its potential as a pharmacological agent.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. In particular, compounds containing the 1,3,4-thiadiazole nucleus have shown promising results against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported that 2-bromo derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating potent cytotoxic effects .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily via hydrophobic contacts, which are crucial for their cytotoxic activity .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains:
- In Vitro Studies : Various studies have highlighted the effectiveness of thiadiazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds derived from this scaffold showed comparable activity to standard antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups significantly enhances antimicrobial activity. Compounds with halogen substitutions have been particularly noted for their effectiveness against resistant bacterial strains .
Anti-inflammatory Effects
While less studied than its anticancer and antimicrobial properties, preliminary data suggest that this compound may also possess anti-inflammatory activities.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on Jurkat cells; IC50 values indicated strong anticancer potential. |
| Study 2 | Evaluated antimicrobial activity against E. coli; showed significant inhibition comparable to traditional antibiotics. |
| Study 3 | Explored anti-inflammatory properties; preliminary results suggest potential in reducing inflammation markers in vitro. |
Q & A
Q. What are the established synthetic routes for 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid?
The synthesis typically involves a multistep approach:
- Step 1: Cyclization of thiosemicarbazide with a carboxylic acid derivative to form 2-amino[1,3,4]thiadiazoles.
- Step 2: Reaction of the thiadiazole intermediate with 2-haloketones (e.g., phenacyl bromide) to yield imidazo[2,1-b][1,3,4]thiadiazoles.
- Step 3: Bromination using N-bromosuccinimide (NBS) to introduce the bromine substituent at the C5 position. Key solvents include ethanol, and reaction conditions (e.g., reflux duration) are optimized for yield and purity .
Q. How can researchers verify the purity and structural identity of the synthesized compound?
- Analytical Techniques:
- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., bromine position) via H and C NMR chemical shifts.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at ≥95% purity thresholds is recommended.
Advanced Research Questions
Q. What methodological optimizations improve the bromination efficiency in this compound’s synthesis?
- Reagent Selection: NBS in dichloromethane or carbon tetrachloride under controlled light exposure enhances regioselectivity.
- Catalysis: Radical initiators like AIBN (azobisisobutyronitrile) can accelerate bromination kinetics.
- Alternative Approaches: Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) while maintaining yield .
- Yield Monitoring: Use TLC or in-situ IR spectroscopy to track reaction progress and minimize side products .
Q. How does crystallographic data inform the compound’s reactivity and pharmacological potential?
- Structural Insights: X-ray data reveal planar imidazo-thiadiazole cores with bromine and carboxylic acid groups in orthogonal planes, favoring π-π stacking and hydrogen bonding. These interactions enhance binding to biological targets (e.g., enzymes) .
- Reactivity Predictions: Electron-withdrawing bromine increases electrophilicity at adjacent carbons, enabling nucleophilic substitutions (e.g., Suzuki couplings for derivative synthesis) .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved in pharmacological studies?
- Assay Standardization: Control variables like cell line viability, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize artifacts.
- Structural Modifications: Introduce substituents (e.g., trifluoromethyl groups) to enhance solubility or target affinity, guided by QSAR (quantitative structure-activity relationship) models .
- Mechanistic Studies: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify direct target binding versus off-target effects .
Q. What strategies validate the compound’s role as a building block for complex heterocycles?
- Derivatization Pathways:
- Nucleophilic Substitution: Replace bromine with azido or amine groups via SNAr reactions.
- Esterification: Convert the carboxylic acid to esters for improved lipophilicity in drug delivery studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
